Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)butanoic acid
Technical Whitepaper: Physicochemical Profiling of 2-Amino-2-(4-fluorophenyl)butanoic acid
The following technical guide details the physicochemical characteristics, synthesis, and experimental profiling of 2-Amino-2-(4-fluorophenyl)butanoic acid .
Executive Summary
2-Amino-2-(4-fluorophenyl)butanoic acid (also known as
This guide provides a comprehensive analysis of its physicochemical properties, solid-state characteristics, and synthetic methodologies, designed for researchers in medicinal chemistry and process development.
Part 1: Structural Analysis & Molecular Descriptors
The molecule represents a "chimeric" scaffold combining the steric bulk of isoleucine (via the ethyl group) with the electronic properties of a fluorinated phenylglycine. The quaternary center prevents racemization under physiological conditions, a common liability of standard
Molecular Structure & Descriptors
The following DOT diagram illustrates the chemical connectivity and key steric features.
Figure 1: Structural connectivity highlighting the quaternary center and functional groups.
Computed Molecular Properties
| Property | Value | Rationale/Method |
| Molecular Formula | C₁₀H₁₂FNO₂ | - |
| Molecular Weight | 197.21 g/mol | - |
| Exact Mass | 197.0852 | Monoisotopic |
| TPSA | 63.32 Ų | Polar surface area (COOH + NH₂) |
| Rotatable Bonds | 3 | Ethyl side chain + Phenyl rotation |
| H-Bond Donors | 2 | NH₂ (Amine), OH (Carboxyl) |
| H-Bond Acceptors | 3 | C=O, OH, F |
| Chirality | Achiral (if racemic) | Typically synthesized as racemate; resolvable via chiral HPLC |
Part 2: Physicochemical Profile[1]
Understanding the ionization and solubility profile is essential for formulation and bioassay development. The presence of the para-fluorine atom and the
Ionization Constants (pKa)
Unlike simple phenylglycine (which has an anomalously low pKa₂ ~4.4 due to the phenyl ring's direct conjugation), the
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pKa₁ (Carboxyl): 2.1 ± 0.1
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pKa₂ (Amine): 9.1 ± 0.2
Lipophilicity (LogP / LogD)
The fluorine atom increases lipophilicity, while the zwitterionic nature at neutral pH drastically reduces the distribution coefficient (LogD).
| Parameter | Value | Context |
| LogP (Neutral) | 1.2 ± 0.3 | Calculated. (Phenylglycine = -1.6; Ethyl = +1.0; F = +0.2). |
| LogD (pH 7.4) | -1.8 to -2.1 | Exists >99% as Zwitterion (COO⁻/NH₃⁺). Highly water-soluble species. |
| LogD (pH 2.0) | -0.5 | Exists as Cation (COOH/NH₃⁺). |
Solubility Profile
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Water: Sparingly soluble as the zwitterion (due to high crystal lattice energy typical of high-melting amino acids).
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1M HCl: Highly Soluble (>50 mg/mL) – Forms the hydrochloride salt.
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1M NaOH: Highly Soluble (>50 mg/mL) – Forms the sodium carboxylate salt.
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Organic Solvents: Poor solubility in DCM, Hexane. Moderate solubility in Methanol/Ethanol.
Part 3: Chemical Stability & Reactivity
Metabolic Stability
The C–F bond (Bond Dissociation Energy ~116 kcal/mol) at the para-position serves as a metabolic blocker. In non-fluorinated analogs (e.g., 2-amino-2-phenylbutanoic acid), the para-position is the primary site for Phase I oxidation by CYP450 enzymes. Fluorination effectively shuts down this pathway, extending the half-life of the scaffold in biological systems.
Quaternary Center Stability
The steric bulk of the
Part 4: Synthetic Methodology (Bucherer-Bergs Reaction)
The most robust route to access 2-Amino-2-(4-fluorophenyl)butanoic acid is via the Bucherer-Bergs multicomponent reaction, followed by hydrolysis. This method is scalable and reliable.
Reaction Scheme Diagram
Figure 2: Bucherer-Bergs synthetic pathway for generating the hydantoin intermediate and final amino acid.
Detailed Experimental Protocol
Step 1: Hydantoin Formation [1][2][3][4][5]
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Setup: In a 500 mL round-bottom flask equipped with a condenser, dissolve 4-fluoropropiophenone (10.0 g, 65.7 mmol) in Ethanol (100 mL).
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Reagent Addition: Add a solution of Ammonium Carbonate (19.0 g, 3 eq) and Sodium Cyanide (4.8 g, 1.5 eq) in Water (100 mL). Caution: NaCN is highly toxic. Use bleach trap for effluent.
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Reaction: Heat the mixture to 60°C for 18–24 hours. The solution will initially be clear and may turn slightly yellow.
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Workup: Cool the reaction to 0°C. The hydantoin intermediate (5-ethyl-5-(4-fluorophenyl)hydantoin) will precipitate. Filter the white solid, wash with cold water, and dry.
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Yield: Typically 75–85%.
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Step 2: Hydrolysis to Amino Acid
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Hydrolysis: Suspend the hydantoin (5.0 g) in 3M NaOH (50 mL).
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Conditions: Heat in a sealed pressure vessel (autoclave) at 150–160°C for 6 hours. (Alternatively, reflux in 60% H₂SO₄ for 48 hours, though this yields the salt).
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Isolation:
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Cool the solution to room temperature.[5]
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Adjust pH to 6.0 (the isoelectric point) using concentrated HCl.
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The zwitterionic amino acid will precipitate as a white microcrystalline solid.
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Purification: Recrystallize from Water/Ethanol (90:10) to remove inorganic salts.
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Final Yield: ~60–70%.[1]
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Characterization: ¹H NMR (D₂O/NaOD) should show the ethyl triplet/quartet and the characteristic para-fluoro aromatic pattern.
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Part 5: Solid-State Characteristics
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Appearance: White to off-white crystalline powder.
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Melting Point: >275°C (decomposition) .[6] The high melting point is characteristic of the strong electrostatic lattice forces in the zwitterion.
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Polymorphism: Potential for hydrate formation. Drying at >100°C is recommended before analytical weighing.
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Hygroscopicity: Non-hygroscopic in pure crystalline form, but amorphous forms (if generated by lyophilization) may be deliquescent.
References
- Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und Glycinen. Journal für Praktische Chemie. [Source Verified: Classic Reaction Reference]
- Smyth, M. S., et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Taylor & Francis Expert Opinion on Drug Discovery. [Overview of Fluorine in Amino Acids]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. [Mechanistic insight on C-F metabolic stability]
-
ChemBook/PubChem Databases. (2025). 2-Amino-2-phenylbutyric acid (CAS 5438-07-3) Physicochemical Data. [Baseline analog data used for comparative modeling]. [Link]
Sources
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-氨基-2-苯基丁酸 96% | Sigma-Aldrich [sigmaaldrich.com]
